Superior Viral Load Reduction vs. Optimized Background Therapy Alone in Treatment-Experienced Patients
In the randomized, controlled TORO trials (24-week analysis), enfuvirtide combined with optimized background therapy (OBT) achieved a mean reduction in HIV-1 RNA of -1.70 log10 copies/mL (n=661), compared to -0.76 log10 copies/mL for OBT alone (n=334) [1]. The difference of -0.94 log10 (95% CI: -1.14 to -0.74) was statistically significant (p<0.001) [1].
| Evidence Dimension | Antiviral efficacy (HIV-1 RNA reduction from baseline at week 24) |
|---|---|
| Target Compound Data | -1.70 log10 copies/mL |
| Comparator Or Baseline | Optimized background therapy (OBT) alone: -0.76 log10 copies/mL |
| Quantified Difference | -0.94 log10 copies/mL (approximately 85% greater reduction) |
| Conditions | Phase III randomized controlled trial (TORO 1 and 2 pooled analysis), treatment-experienced HIV-1 patients with baseline viral load >5000 copies/mL |
Why This Matters
For procurement in preclinical or clinical research, this quantifies the incremental antiviral benefit of adding enfuvirtide to a failing regimen, supporting its use as a positive control in drug combination studies.
- [1] Lazzarin, A., Clotet, B., Cooper, D., et al. (2003). Efficacy of enfuvirtide in patients infected with drug-resistant HIV-1. New England Journal of Medicine, 348(22), 2186–2195. View Source
